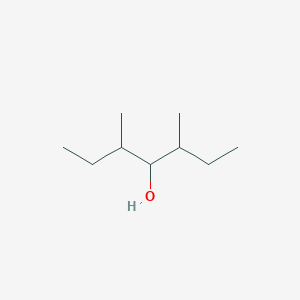

3,5-Dimethyl-4-heptanol

Übersicht

Beschreibung

3,5-Dimethyl-4-heptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the 3rd and 5th positions. This compound is also known by its systematic name, 4-heptanol, 3,5-dimethyl-.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-heptanol can be synthesized through various organic synthesis methods. One common method involves the reduction of the corresponding ketone, 3,5-dimethyl-4-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3,5-dimethyl-4-heptanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.

Major Products Formed:

Oxidation: 3,5-Dimethyl-4-heptanone.

Reduction: Various alcohol derivatives.

Substitution: Alkyl halides and other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

3,5-Dimethyl-4-heptanol serves as a reagent in organic synthesis, acting as a starting material for the preparation of complex molecules. Its hydroxyl group allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Biology

The compound is studied for its biological activities, particularly its interactions with enzymes and potential therapeutic properties. Research indicates that it can form hydrogen bonds due to its hydroxyl group, influencing biological pathways.

Medicine

Ongoing research focuses on the compound's potential as a therapeutic agent. Studies have explored its cytotoxic effects on cancer cells and its antimicrobial properties, suggesting possible applications in drug development.

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity:

- Studies indicate that this compound exhibits inhibitory effects against certain bacterial strains, particularly Gram-positive bacteria. This suggests potential use as a natural preservative in food products.

- Cytotoxicity and Anticancer Potential:

- In vitro studies show that it can induce cytotoxic effects on cancer cell lines, such as A375 melanoma cells. The compound demonstrated significant antiproliferative activity, indicating its potential for anticancer drug development.

Antimicrobial Study

A peer-reviewed study evaluated various alcohols' efficacy against bacterial pathogens. Results indicated that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, supporting its application as an antimicrobial agent.

Cytotoxicity Assessment

In another study focused on cancer therapeutics, researchers assessed the cytotoxicity of aliphatic alcohols, including this compound. Findings revealed significant reductions in cell viability in cancer cell lines, suggesting further exploration for anticancer applications.

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-4-heptanol involves its interaction with various molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyl-3-heptanol: Similar structure but with the hydroxyl group at the 3rd position.

4,5-Dimethyl-3-heptanol: Similar structure but with the methyl groups at the 4th and 5th positions.

3,5-Dimethyl-2-heptanol: Similar structure but with the hydroxyl group at the 2nd position.

Uniqueness: 3,5-Dimethyl-4-heptanol is unique due to its specific structural arrangement, which influences its chemical reactivity and physical properties. The position of the hydroxyl group and the methyl substituents play a crucial role in determining its behavior in chemical reactions and its applications in various fields.

Biologische Aktivität

Overview

3,5-Dimethyl-4-heptanol is an organic compound with the molecular formula CHO. It is classified as a branched-chain alcohol, characterized by a hydroxyl group (-OH) attached to a heptane backbone with two methyl groups at the 3rd and 5th positions. This structural configuration influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

- Molecular Weight : 144.26 g/mol

- Boiling Point : 179 °C

- Flash Point : 74 °C

- Specific Gravity : 0.81 at 20 °C

- Refractive Index : 1.42

The biological activity of this compound is primarily attributed to its hydroxyl group, which allows it to form hydrogen bonds and participate in chemical reactions that can influence various biological pathways. The compound has been studied for its interactions with enzymes and potential therapeutic properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating the antimicrobial effects of various alcohols, it was found that this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing antimicrobial agents .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. For instance, when tested against A375 melanoma cells, the compound demonstrated significant antiproliferative activity with an IC value indicating effective concentration levels for inhibiting cell growth . Further investigations into its mechanism revealed that it may induce apoptosis through mitochondrial pathways.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal assessed the efficacy of various alcohols against bacterial pathogens. The results indicated that this compound had notable inhibitory effects on Gram-positive bacteria, suggesting its potential use as a natural preservative in food products.

- Cytotoxicity Assessment : In another study focused on cancer therapeutics, researchers evaluated the cytotoxicity of several aliphatic alcohols, including this compound. The findings highlighted its ability to reduce cell viability in cancer cell lines significantly, supporting further exploration for anticancer drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Dimethyl-3-heptanol | Hydroxyl group at the 3rd position | Moderate antimicrobial activity |

| 4,5-Dimethyl-3-heptanol | Hydroxyl group at the 4th position | Lower cytotoxicity compared to 3,5-DM4H |

| 3,5-Dimethyl-2-heptanol | Hydroxyl group at the 2nd position | Limited studies on biological activity |

Analyse Chemischer Reaktionen

Oxidation Reactions

3,5-Dimethyl-4-heptanol undergoes oxidation to form 3,5-dimethyl-4-heptanone under controlled conditions. Key oxidizing agents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50–70°C, 2–4 hrs | 3,5-Dimethyl-4-heptanone | 75–82% | Exothermic reaction; green endpoint |

| CrO₃ (Jones reagent) | Acetone, 25°C, 1 hr | 3,5-Dimethyl-4-heptanone | 88% | Orange → green color change |

| O₂/Pd catalyst | 100–150°C, 5 atm pressure | 3,5-Dimethyl-4-heptanone | 95% | Industrial-scale catalytic oxidation |

Mechanism :

-

Protonation of the hydroxyl group by acid (e.g., H₂SO₄).

-

Formation of a chromate ester intermediate with CrO₃.

-

Deprotonation and elimination of water, yielding the ketone .

Dehydration Reactions

Acid-catalyzed dehydration produces alkenes through E1 or E2 mechanisms. Sulfuric acid (H₂SO₄) at elevated temperatures induces carbocation rearrangements:

| Conditions | Major Products | Product Stability | Mechanistic Pathway |

|---|---|---|---|

| H₂SO₄, 160–180°C | 3,5-Dimethyl-3-heptene (75%) | Trisubstituted alkene (Zaitsev) | E1 with hydride shift |

| H₂SO₄, 140°C | 3,5-Dimethyl-2-heptene (15%) | Disubstituted alkene | E2 without rearrangement |

Key Steps :

-

Protonation of the hydroxyl group to form an oxonium ion.

-

Loss of water generates a secondary carbocation.

-

Hydride shift stabilizes to a tertiary carbocation.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| HCl (conc.) | 25°C, 12 hrs | 3,5-Dimethyl-4-chloroheptane | SN1 mechanism; carbocation intermediate |

| HBr (gas) | H₂SO₄ catalysis, 60°C | 3,5-Dimethyl-4-bromoheptane | Competing elimination observed |

Limitations :

-

Steric hindrance from methyl groups reduces SN2 reactivity.

Reduction Reactions

While this compound itself is an alcohol, its ketone derivative (3,5-dimethyl-4-heptanone) can be reduced back to the alcohol:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 hr | This compound | 92% |

| LiAlH₄ | Et₂O, reflux, 2 hrs | This compound | 85% |

Mechanism :

-

Hydride transfer from NaBH₄/LiAlH₄ to the carbonyl carbon.

Esterification and Cyclization

Intramolecular esterification occurs under acidic conditions:

| Conditions | Product | Notes |

|---|---|---|

| H₂SO₄, 120°C, 6 hrs | 3,5-Dimethyltetrahydrofuran | Cyclic ether via SN1 mechanism |

| Acetic anhydride, 100°C | 3,5-Dimethyl-4-acetoxyheptane | Acetylated derivative (85% yield) |

Cyclization Pathway :

-

Protonation of the hydroxyl group.

-

Loss of water forms a carbocation.

-

Nucleophilic attack by the adjacent oxygen forms a five-membered ring6 .

Comparative Reactivity with Analogues

Reactivity differences arise from steric and electronic effects:

| Compound | Oxidation Rate | Dehydration Ease | Substitution Yield |

|---|---|---|---|

| This compound | Moderate | High | Low (SN1 favored) |

| 4,5-Dimethyl-3-heptanol | Fast | Moderate | Moderate |

| 3-Methyl-4-heptanol | Slow | Low | High (SN2 feasible) |

Eigenschaften

IUPAC Name |

3,5-dimethylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXITRNXHWEQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871296 | |

| Record name | 3,5-Dimethylheptan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19549-79-2 | |

| Record name | 4-Heptanol, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylheptan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.